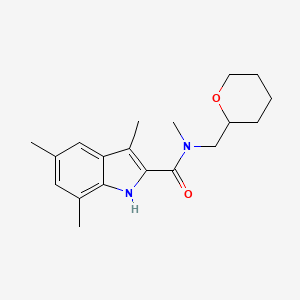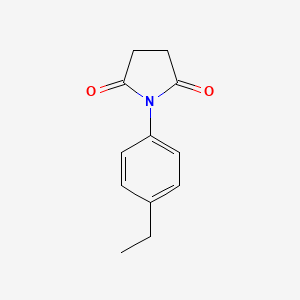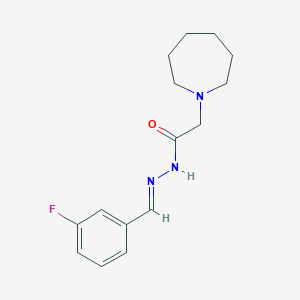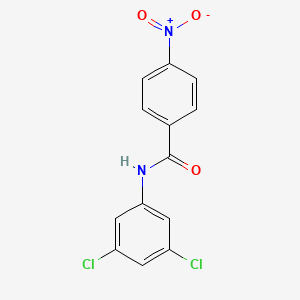![molecular formula C15H16N6O2S2 B5512084 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" involves multiple steps, typically starting from basic heterocyclic frameworks. The synthetic pathway generally incorporates the formation of triazole and thiadiazole rings followed by the introduction of substituents through nucleophilic substitution or addition reactions. The exact synthetic route depends on the desired structural specifics and functional group compatibility (Foroumadi et al., 2004).
Molecular Structure Analysis
Compounds like "this compound" exhibit complex molecular structures characterized by a blend of different heterocyclic frameworks. The presence of the triazole and thiadiazole rings contributes to the compound’s chemical and biological properties. X-ray crystallography and spectroscopic methods such as NMR and IR are typically used to determine and confirm the molecular structure of such compounds (Ozbey et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of "this compound" includes its behavior in various chemical reactions such as nucleophilic substitution, addition reactions, and possibly cycloadditions. These reactions are significantly influenced by the presence of electron-donating and withdrawing groups within the molecule. The compound's chemical properties are also marked by its potential interactions with biological targets due to the presence of active moieties (Hassaneen et al., 1991).
Applications De Recherche Scientifique
Antituberculosis Activity
Research has shown that derivatives similar to the query compound, particularly those containing 1,3,4-thiadiazole and furyl groups, have been synthesized and tested for antituberculosis activity. For example, a study by Foroumadi et al. (2004) explored the in vitro antituberculosis activity of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives. These compounds were evaluated against Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentrations (Foroumadi et al., 2004).
Anticancer Potential
Another study highlights the anticancer potential of thiadiazole and thiazole derivatives. Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety and evaluated them as potent anticancer agents. Their findings suggest a structure-activity relationship that could provide insights into the development of new anticancer drugs (Gomha et al., 2017).
Antibacterial and Antifungal Activities
Derivatives of the chemical structure have also been investigated for their antibacterial and antifungal properties. Reddy and Reddy (2010) reported on the synthesis and evaluation of novel triazolo[3,4-b][1,3,4]thiadiazepines for their efficiency as antibacterial and antifungal agents. While the compounds did not match the potency of standard drugs, they exhibited notable activity at higher concentrations (Reddy & Reddy, 2010).
Antitrypanosomal Activity
Lelyukh et al. (2023) synthesized 1,3,4-thiadiazole derivatives containing the 2-iminothiazolidine-4-one moiety and evaluated them for in vitro antitrypanosomal activity. Some compounds showed good to excellent potency, indicating potential for treating trypanosomiasis (Lelyukh et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-4-7-21-12(11-6-5-8-23-11)18-20-15(21)24-9(2)13(22)16-14-19-17-10(3)25-14/h4-6,8-9H,1,7H2,2-3H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZWAUGIRCLOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)
![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)


![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)
![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)
![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)
